Siomycin
Overview
Description
Siomycin A is a macrocyclic antibiotic with potent and selective antibacterial activity against Gram-negative and Gram-positive bacteria, including Mycobacterium tuberculosis and other clinical resistant strains . It has been reported to inhibit antibody production .
Synthesis Analysis
The synthesis of Siomycin involves the use of Streptomyces sioyaensis . The production of Siomycin is increased by non-proliferating mycelium . The antibiotic has some thiostrepton-like properties .Molecular Structure Analysis
The molecular formula of Siomycin A is C71H81N19O18S5 and it has a molecular weight of 1648.84 . It is a macrocyclic antibiotic with potent and selective antibacterial activity .Chemical Reactions Analysis
Siomycin has been found to have similar properties to thiostrepton . It is active against many organisms that resist gentamicin by non-enzymatic mechanisms .Physical And Chemical Properties Analysis
Siomycin A is soluble in DMSO . It is stable for at least 2 years when stored sealed at -20 °C .Scientific Research Applications
Antitumor Effects
Siomycin A has been found to have antitumor effects in vitro on a variety of cell lines . It inhibits the proliferation of human tumor cell lines of different origins . As the concentration of Siomycin A increases, the cell density decreases gradually and cells exhibit a morphological change from spindle to spherical shape . Furthermore, 24 hours after administration, the cell migration ability is inhibited . The cytoskeleton complexity and morphological changes are increased after administration of Siomycin A . The percentage of apoptotic cells is significantly increased and the expression levels of matrix metalloproteinase (MMP)‑2, MMP‑9 and α‑tubulin are downregulated by Siomycin A .
Reactive Oxygen Species (ROS) Mediated Cytotoxicity
Siomycin A induces ROS production, inhibits the major antioxidant enzymes, including catalase, superoxide dismutase, glutathione peroxidase, glutathione reductase and intracellular GSH in PA1 and OVCAR3 cells, and inhibits the cell viability with an IC 50 of 5.0 and 2.5 µ M after 72 h respectively compared with the untreated controls . Additionally, the Siomycin A‑induced ROS production further targets apoptotic cell death by impairing the mitochondrial membrane potential and modulating the levels of pro‑ and antiapoptotic proteins compared with those in the corresponding control groups .
Mechanism of Action
Target of Action
Siomycin A, a thiopeptide antibiotic, primarily targets the Forkhead box M1 (FOXM1) protein . FOXM1 is a transcription factor that plays a crucial role in cell cycle progression, DNA damage repair, and tumorigenesis . Siomycin A selectively inhibits FOXM1 without affecting other members of the Forkhead box family . In addition to FOXM1, Siomycin A also targets brain tumor stem cells partially through a Maternal Embryonic Leucine-Zipper Kinase (MELK)-mediated pathway .
Mode of Action
Siomycin A interacts with its targets by downregulating their expression. For instance, it downregulates the expression of FOXM1 through inhibition of FOXM1 transcriptional activity . Similarly, Siomycin A reduces MELK expression, thereby inhibiting tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by Siomycin A is the FOXM1 signaling pathway. By inhibiting FOXM1, Siomycin A disrupts the normal functioning of this pathway, leading to arrested self-renewal, decreased invasion, and induced apoptosis in cancer cells . In the context of brain tumor stem cells, Siomycin A operates partially through a MELK-mediated pathway .
Result of Action
The primary result of Siomycin A’s action is the inhibition of survival, proliferation, self-renewal, and invasion of cancer cells, particularly glioblastoma multiforme (GBM) cells . It induces apoptosis in these cells but has little or no effect on the growth of non-stem cells in GBM or normal neural stem/progenitor cells . In vivo, Siomycin A significantly reduces tumor growth .
Action Environment
The action of Siomycin A can be influenced by various environmental factors. For instance, the soil bacteria Streptomyces and Bacillus spp. produce thiopeptides , suggesting that the production and availability of Siomycin A could be influenced by the presence and activity of these bacteria in the environment.
Safety and Hazards
properties
IUPAC Name |
N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFVOKPQHFBYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H81N19O18S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1648.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sporangiomycin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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